molecular formula C25H26O6 B1236425 Yinyanghuo B CAS No. 174286-24-9

Yinyanghuo B

Cat. No. B1236425
M. Wt: 422.5 g/mol
InChI Key: FIZBURLMLRCZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yinyanghuo B is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7 and 4', a 2-hydroxy-3-methylbut-3-en-1-yl group at position 3' and a prenyl group at position 5'. Isolated from Epimedium sagittatum, it exhibits inhibitory activity against platelet aggregation. It has a role as a metabolite and a platelet aggregation inhibitor. It is a trihydroxyflavone and a secondary alcohol.

Scientific Research Applications

1. YinYang Bipolar Dynamic Organizational Modeling

YinYang B, in the context of organizational modeling, represents an equilibrium-based and harmony-centered logic system. This system, known as YinYang bipolar dynamic logic (BDL), is utilized for equilibrium-based decision analysis, integrating case study methods and grounded theory into a dynamic management paradigm. This approach positions indigenous research on China in the context of global science with a common philosophical ground of equilibrium, complementarity, and harmony (Zhang, Peace, & Han, 2016).

2. Pharmacological Mechanisms in Traditional Medicine

Yinyanghuo, also known as Epimedium or Horny Goat Weed, is commonly used in Chinese traditional medicine. Research employing network pharmacology methods at a molecular level has helped analyze its pharmacological mechanism as a therapy for conditions like erectile dysfunction. This holistic approach helps in understanding the molecular and pharmacological mechanisms, predicting roles in various biological processes and signaling pathways (Yang et al., 2020).

3. Quality Control and Bioactivity in Traditional Chinese Medicine

Epimedium Folium (Yinyanghuo in Chinese) is a key traditional Chinese medicine. Its main active components are flavonoids, which exhibit multiple biological activities. These include promotion of bone formation and sexual function, protection of the nervous system, and prevention of cardiovascular diseases. Research has developed various methods for quality control of Yinyanghuo, summarizing its chemical constituents, quality control methods, and bioactivity (Chen et al., 2015).

4. Traditional Chinese Medicine Theory Integration

The YinYang WuXing theory, a major basis for Traditional Chinese Medicine (TCM), lacked a formal scientific foundation. Recent developments in bipolar set theory and YinYang bipolar linear algebra have provided a scientific basis for this ancient theory. This integration aids future research and development in herbal medicine, QiGong, and acupuncture, providing a scientific framework for diagnostic decision support in TCM (Zhang & Chen, 2009).

5. Homeostasis Research Model Based on Yin-Yang Theory

Modern research increasingly adopts the ancient Yin-Yang theory, applying it to scientific investigations in areas like sleep, metabolism, and cancer. A comprehensive understanding of Yin-Yang theory provides potential mechanisms and research directions in modern medicine, suggesting its applicability beyond traditional scopes (Wang & Qu, 2021).

properties

CAS RN

174286-24-9

Product Name

Yinyanghuo B

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C25H26O6/c1-13(2)5-6-15-7-16(8-17(25(15)30)9-19(27)14(3)4)22-12-21(29)24-20(28)10-18(26)11-23(24)31-22/h5,7-8,10-12,19,26-28,30H,3,6,9H2,1-2,4H3

InChI Key

FIZBURLMLRCZTA-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)CC(C(=C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)CC(C(=C)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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